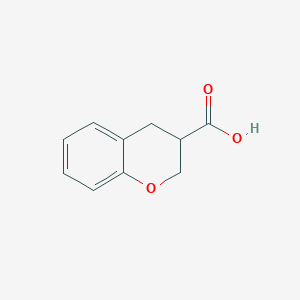

3-Chromanecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAGZMGJJFSKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383680 | |

| Record name | 3-Chromanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115822-57-6 | |

| Record name | 3-Chromanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chroman-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-chromanecarboxylic acid from chromone

An In-depth Technical Guide to the Synthesis of 3-Chromanecarboxylic Acid from Chromone Precursors

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of the Chroman Scaffold

The chroman ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Its saturated heterocyclic structure allows for specific three-dimensional conformations crucial for molecular recognition and interaction with biological targets. This compound, in particular, serves as a versatile building block for introducing diverse functionalities, enabling the exploration of new chemical space in the quest for novel therapeutics.

This guide provides a comprehensive overview of the synthetic pathway to this compound, starting from readily available chromone precursors. The narrative is structured to not only provide procedural steps but to elucidate the underlying chemical principles, justify experimental choices, and offer insights into potential challenges. The synthesis is logically divided into two primary stages: the construction of the key intermediate, chromone-3-carboxylic acid, followed by its selective reduction to the target chroman derivative.

Part 1: Synthesis of the Key Intermediate: Chromone-3-carboxylic Acid

The direct functionalization of the parent chromone molecule at the 3-position to install a carboxylic acid is not a straightforward transformation. A more robust and widely adopted strategy involves building the chromone ring with the desired C3-substituent already incorporated. The most common pathway begins with substituted 2-hydroxyacetophenones and proceeds through a Vilsmeier-Haack formylation followed by oxidation.[1]

Mechanism and Rationale

The synthesis hinges on two classical organic reactions:

-

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) to formylate an activated aromatic ring. In this case, the 2-hydroxyacetophenone is the substrate. The reaction proceeds via an electrophilic aromatic substitution to yield a 3-formylchromone. The intramolecular cyclization is driven by the acidic conditions and the nucleophilic character of the phenolic oxygen.[1]

-

Oxidation: The resulting aldehyde group at the C3 position is then oxidized to a carboxylic acid. Various oxidizing agents can be employed, but a common choice is the Jones reagent (chromium trioxide in sulfuric acid and acetone). The choice of oxidant is critical to ensure that the aldehyde is selectively converted without cleaving the pyrone ring, which can be susceptible to degradation under harsh oxidative conditions.[2]

Experimental Protocol: Synthesis of Chromone-3-carboxylic Acid

This protocol is a representative procedure based on established methodologies.[1]

Step 1: Vilsmeier-Haack Formylation to Yield 3-Formylchromone

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 eq.) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3.5 eq.) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-hydroxyacetophenone (1 eq.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

-

Reaction: Heat the reaction mixture to 60-70°C and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and pour it carefully onto crushed ice. This will hydrolyze the intermediate and precipitate the product.

-

Isolation: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude 3-formylchromone can be purified by recrystallization from ethanol.

Step 2: Oxidation to Chromone-3-carboxylic Acid

-

Dissolution: Suspend the synthesized 3-formylchromone (1 eq.) in acetone in a round-bottom flask.

-

Oxidation: Cool the suspension in an ice bath. Add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise with vigorous stirring. The color of the reaction will change from orange-red to green, indicating the consumption of the Cr(VI) reagent. Maintain the temperature below 20°C.[2]

-

Quenching: After the addition is complete and the starting material is consumed (as monitored by TLC), quench the excess oxidant by adding a small amount of isopropanol until the green color persists.

-

Isolation: Remove the acetone under reduced pressure. Partition the remaining aqueous residue between ethyl acetate and water.

-

Purification: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum. The resulting solid, chromone-3-carboxylic acid, can be purified by recrystallization from an appropriate solvent system like ethanol/water.

Data Summary: Synthesis of Chromone-3-carboxylic Acid

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Formylation | 2-Hydroxyacetophenone, DMF, POCl₃ | DMF | 60-70 | 75-85 |

| Oxidation | 3-Formylchromone, Jones Reagent | Acetone | < 20 | 70-80 |

Part 2: Selective Reduction to this compound

The conversion of chromone-3-carboxylic acid to this compound requires the selective reduction of the carbon-carbon double bond at the C2-C3 position while preserving both the C4-carbonyl group and the C3-carboxylic acid moiety. Catalytic hydrogenation is the most effective and widely used method for this transformation due to its high chemoselectivity under controlled conditions.[3]

Causality Behind Experimental Choices

-

Choice of Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for this reduction. Palladium has a high affinity for activating C=C double bonds for hydrogenation while typically requiring more forcing conditions to reduce carbonyl groups or carboxylic acids. Platinum (Pt) or Raney Nickel could also be used, but Pd/C often provides superior selectivity for this specific transformation.[3]

-

Hydrogen Pressure: The reaction is typically run under a positive pressure of hydrogen gas (H₂). Moderate pressures (e.g., 50-100 psi) are usually sufficient to achieve a reasonable reaction rate without promoting over-reduction.

-

Solvent System: Protic solvents like ethanol or acetic acid are excellent choices. They readily dissolve the starting material and facilitate the interaction between the substrate, the catalyst, and the hydrogen gas. Acetic acid can be particularly beneficial as it helps maintain the solubility of the carboxylic acid.

-

Temperature: The hydrogenation can often be performed at room temperature, which helps to minimize side reactions and preserve the sensitive functional groups.

Visualization of the Synthetic Workflow

Caption: Overall synthetic pathway from a precursor to the target molecule.

Experimental Protocol: Catalytic Hydrogenation

Safety Note: Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (dry Pd/C). All operations must be conducted in a well-ventilated fume hood, away from ignition sources, and using appropriate safety equipment.

-

Catalyst Preparation: To a Parr hydrogenation bottle or a similar high-pressure vessel, add 10% Palladium on carbon (Pd/C, 5-10 mol% by weight).

-

Solvent and Substrate Addition: Add a suitable solvent, such as ethanol or glacial acetic acid, to wet the catalyst. Then, add the chromone-3-carboxylic acid (1 eq.).

-

System Purge: Seal the vessel and connect it to a hydrogenation apparatus. Purge the system several times with an inert gas (nitrogen or argon) to remove all oxygen, followed by several purges with hydrogen gas.

-

Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi). Stir the reaction mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by observing the uptake of hydrogen from the pressure gauge. Alternatively, the reaction can be periodically depressurized, and samples can be taken for analysis by TLC or ¹H NMR to check for the disappearance of the vinyl proton signal.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry in the air as it can ignite. It should be kept wet with solvent and disposed of properly.

-

Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by recrystallization from a suitable solvent like ethyl acetate/hexanes.

Visualization of the Hydrogenation Mechanism

Caption: Simplified mechanism of catalytic hydrogenation on a palladium surface.

Part 3: Characterization and Validation

Confirming the successful synthesis and purity of the final product is a critical step. A combination of spectroscopic methods should be employed.

Spectroscopic Data Comparison

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| Chromone-3-carboxylic Acid | ~8.5-9.0 (s, 1H, C2-H), 7.5-8.2 (m, 4H, Ar-H), >10 (br s, 1H, COOH) | ~178 (C4), ~168 (COOH), ~156 (C8a), ~140 (C2), ~118-135 (Ar-C) | 3300-2500 (br, O-H), 1710 (C=O, ketone), 1680 (C=O, acid), 1630 (C=C)[4] |

| This compound | 7.0-7.8 (m, 4H, Ar-H), ~4.5 (dd, 1H, C2-Hₐ), ~4.2 (dd, 1H, C2-Hₑ), ~3.0 (m, 1H, C3-H), >10 (br s, 1H, COOH) | ~178 (C4), ~174 (COOH), ~155 (C8a), ~68 (C2), ~45 (C3), ~117-136 (Ar-C) | 3300-2500 (br, O-H), 1715 (C=O, ketone), 1685 (C=O, acid), No C=C peak at ~1630 |

Note: The exact chemical shifts (δ) and wavenumbers will vary depending on the solvent and any substituents on the aromatic ring.

Trustworthiness through Self-Validation:

-

¹H NMR: The most telling evidence of a successful reduction is the disappearance of the sharp singlet for the C2-H proton (alkene) around δ 8.5-9.0 ppm and the appearance of new aliphatic signals in the δ 2.5-4.5 ppm region corresponding to the C2 and C3 protons of the saturated chroman ring.

-

IR Spectroscopy: The disappearance of the C=C stretching vibration (around 1630 cm⁻¹) is a key indicator of the reduction of the pyrone double bond. The characteristic broad O-H stretch of the carboxylic acid and the two C=O stretches (ketone and acid) should remain.[5]

References

-

Khimicheskii Zhurnal Armenii. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). ResearchGate. [Link]

-

Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(v), 148-160. [https://www.semantic scholar.org/paper/Synthesis-and-biological-evaluation-of-Gordon-Fleming/8f8a1e1e0757c91d84f23b749d89279430c776e0]([Link] scholar.org/paper/Synthesis-and-biological-evaluation-of-Gordon-Fleming/8f8a1e1e0757c91d84f23b749d89279430c776e0)

-

Patel, V. R., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6935-6944. [Link]

-

ResearchGate. (n.d.). Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid. [Link]

-

Volodimyr, K. (2010). Synthesis of Chroman-4-ones by Reduction of Chromones. ResearchGate. [Link]

- Google Patents. (1982). JPS5759883A - Production of chromone-3-carboxylic acid.

-

McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

3-chromanecarboxylic acid chemical properties and structure

An In-depth Technical Guide to 3-Chromanecarboxylic Acid: Structure, Properties, and Applications

Introduction: The Versatile Chroman Scaffold

In the landscape of medicinal chemistry and materials science, the chroman framework stands out as a privileged heterocyclic system. As a core component of natural products like flavonoids and tocopherols (Vitamin E), its derivatives are of significant therapeutic interest. This compound (also known as 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid) is a key derivative that serves as a versatile and foundational building block for the synthesis of more complex molecules.[1][2] Its unique structural features—a stable chroman backbone fused to a reactive carboxylic acid moiety—make it an invaluable intermediate for researchers and drug development professionals.[1] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, reactivity, and applications.

PART 1: Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a dihydropyran ring fused to a benzene ring, with a carboxylic acid group attached at the 3-position of the heterocyclic ring.

Caption: Chemical structure of this compound.

A critical feature of this molecule is the presence of a chiral center at the C3 position. Consequently, this compound exists as a pair of enantiomers, (R)-3-chromanecarboxylic acid and (S)-3-chromanecarboxylic acid. The stereochemistry at this position is often crucial for the biological activity of its downstream derivatives, making stereoselective synthesis a key consideration in its application for drug development.

PART 2: Physicochemical and Spectroscopic Properties

The physical and spectroscopic data for this compound are essential for its identification, characterization, and quality control in synthetic applications.

Physicochemical Data Summary

The core properties of this compound are summarized below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | [1][3] |

| Molecular Weight | 178.19 g/mol | [1][4] |

| CAS Number | 115822-57-6 | [1][4] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 117-121 °C | [4] |

| IUPAC Name | 3,4-dihydro-2H-chromene-3-carboxylic acid | [3][4] |

| Purity (Typical) | ≥ 95% (NMR) | [1] |

Spectroscopic Profile: A Deeper Analysis

Spectroscopic analysis provides a definitive fingerprint of the molecule. The interpretation of this data is crucial for confirming the structure and purity during synthesis.

Infrared (IR) Spectroscopy The IR spectrum of a carboxylic acid is highly characteristic. For this compound, the key absorptions are:

-

O–H Stretch: A very broad and strong absorption band is observed in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[5][6][7]

-

C=O Stretch: An intense, sharp peak appears between 1690-1760 cm⁻¹. The common dimeric form typically absorbs around 1710 cm⁻¹.[5][6][7]

-

C–O Stretch: A band in the 1210-1320 cm⁻¹ range corresponds to the C-O single bond stretching of the carboxylic acid and the ether linkage in the chroman ring.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides detailed information about the electronic environment of each hydrogen atom. Protons on the aromatic ring typically appear as multiplets in the δ 6.8-7.2 ppm range. The protons on the saturated heterocyclic ring (at C2, C3, and C4) will show complex splitting patterns in the upfield region (δ 2.5-4.5 ppm) due to their diastereotopic nature and coupling with each other. The carboxylic acid proton (–COOH) is highly deshielded and appears as a broad singlet far downfield, typically above δ 10-12 ppm.

-

¹³C NMR: The carboxyl carbon (C=O) is a key diagnostic signal, appearing in the δ 170-185 ppm range.[5] Aromatic carbons resonate between δ 115-160 ppm. The aliphatic carbons of the chroman ring (C2, C3, C4) are found in the upfield region, typically between δ 20-70 ppm.

Mass Spectrometry (MS) In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 178.[3] Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu).

PART 3: Synthesis and Chemical Reactivity

This compound is not just a target molecule but a versatile starting point for a multitude of chemical transformations.

Synthetic Methodologies

While numerous methods exist for synthesizing the related chromone and coumarin cores, the synthesis of the saturated this compound often involves strategies that establish the chroman ring first, followed by manipulation of substituents, or cyclization of a suitable precursor. A modern and efficient approach involves a rhodium(III)-catalyzed C-H activation and [3+3] annulation cascade to construct the 2H-chromene-3-carboxylic acid skeleton, which can subsequently be reduced to the target chroman structure.[8]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - Chroman-3-carboxylic acid (C10H10O3) [pubchemlite.lcsb.uni.lu]

- 4. Chroman-3-carboxylic acid, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]

The Multifaceted Biological Activities of 3-Chromanecarboxylic Acid and its Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The chroman scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological properties. This technical guide provides an in-depth exploration of the biological activities associated with 3-chromanecarboxylic acid and its derivatives, with a comparative analysis of structurally related chromone-3-carboxylic and coumarin-3-carboxylic acids. We delve into the key therapeutic targets, including Rho-associated coiled-coil containing protein kinase 2 (ROCK2) and monoamine oxidase B (MAO-B), and explore the anti-inflammatory, anti-trypanosomal, and antibacterial potential of this chemical class. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic strategies, mechanisms of action, and detailed experimental protocols to assess the biological activities of these promising compounds.

Introduction: The Therapeutic Potential of the Chroman Nucleus

The chroman ring system, a core component of many natural products and synthetic molecules, serves as a versatile template for the design of novel therapeutic agents. The addition of a carboxylic acid moiety at the 3-position of the chroman structure introduces a key functional group that can participate in crucial interactions with biological targets, leading to a wide spectrum of pharmacological activities. This guide will focus on the biological landscape of this compound and its derivatives, highlighting their potential in addressing a range of debilitating diseases. We will also draw parallels and distinctions with the closely related chromone and coumarin-3-carboxylic acids to provide a broader context for structure-activity relationship (SAR) studies.

Inhibition of Rho-Associated Coiled-Coil Containing Protein Kinase 2 (ROCK2)

ROCK1 and ROCK2 are highly homologous serine/threonine kinases that play pivotal roles in various cellular processes.[1] The development of isoform-selective ROCK inhibitors is a promising therapeutic strategy for a multitude of diseases.[1]

Mechanism of Action and Key Derivatives

A series of amide derivatives of chroman have been synthesized and evaluated as potent and selective ROCK2 inhibitors.[1] Notably, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide has demonstrated remarkable ROCK2 inhibitory activity with an IC50 value of 3 nM and a 22.7-fold selectivity over ROCK1.[1] Molecular docking studies suggest that hydrophobic interactions are the primary drivers of its high potency and isoform selectivity.[1] The binding free energies predicted by MM/GBSA are in good agreement with the experimental bioactivities, and analysis of individual energy terms suggests that residue Lys105 in ROCK1 or Lys121 in ROCK2 is the key residue for the isoform selectivity of this compound.[1]

Signaling Pathway: ROCK2 Inhibition

Caption: Inhibition of the ROCK2 signaling pathway by a this compound derivative.

Experimental Protocol: In Vitro ROCK2 Kinase Activity Assay

The inhibitory activity of this compound derivatives against ROCK2 can be determined using a variety of commercially available kinase assay kits, often employing a luminescent or fluorescence-based readout.[2][3]

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a specific substrate by the ROCK2 enzyme. The remaining ATP is then converted into a detectable signal (e.g., light), where a lower signal indicates higher kinase activity and vice versa.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Procedure (96-well plate format):

-

Add 5 µL of the diluted test compounds or controls to the appropriate wells.

-

Add 20 µL of a master mix containing the ROCK2 enzyme and substrate to each well.

-

Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and detect the remaining ATP by adding 50 µL of a detection reagent (e.g., Kinase-Glo® MAX).[3]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters and xenobiotics.[4] Selective MAO-B inhibitors are valuable therapeutic agents for the treatment of neurodegenerative disorders such as Parkinson's disease.[4][5]

Mechanism of Action and Key Derivatives

Chromone-3-carboxylic acid has been identified as a potent and selective inhibitor of human MAO-B.[5][6] Further derivatization into chromone-3-phenylcarboxamides has yielded compounds with nanomolar inhibitory potency and high selectivity for MAO-B over MAO-A.[7][8] Crystallographic studies of human MAO-B in complex with these inhibitors reveal that the chromone moiety binds in the active site cavity, in front of the FAD cofactor.[7] The inhibitors form key hydrogen bonds with residues such as Tyr435 and Cys172 and fit snugly within the hydrophobic active site, contributing to their tight-binding inhibition mechanism.[7]

Experimental Workflow: MAO-B Inhibition Assay

Caption: A generalized workflow for determining MAO-B inhibitory activity.

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

The inhibitory potential of compounds against MAO-B can be assessed using a fluorometric assay that detects the production of hydrogen peroxide, a byproduct of the enzymatic reaction.[9]

Principle: MAO-B catalyzes the oxidative deamination of a substrate, producing hydrogen peroxide. In the presence of horseradish peroxidase (HRP), the hydrogen peroxide reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin), which can be quantified. A decrease in the rate of fluorescence increase indicates inhibition of MAO-B activity.[9]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare stock solutions of the MAO-B substrate (e.g., benzylamine), Amplex® Red, and HRP.

-

Prepare serial dilutions of the test compounds and a known MAO-B inhibitor (e.g., selegiline) as a positive control.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of the diluted test compounds or controls to the appropriate wells.

-

Add 50 µL of a solution containing the MAO-B enzyme to each well.

-

Incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 40 µL of a substrate solution containing the MAO-B substrate, Amplex® Red, and HRP.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for resorufin) over time using a microplate reader.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the fluorescence versus time plot).

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the inhibition of inflammatory mediators such as nitric oxide (NO) is a key therapeutic strategy.

Mechanism of Action and Key Derivatives

Certain chromone-3-carboxamide derivatives have been shown to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages.[10][11] This suggests that these compounds may interfere with the signaling pathways that lead to the expression of inducible nitric oxide synthase (iNOS).

Experimental Protocol: Nitric Oxide Production Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay measures the amount of nitrite, a stable metabolite of NO, in the culture supernatant of LPS-stimulated macrophages using the Griess reagent.[12]

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[13]

-

-

Compound Treatment and Stimulation:

-

Treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.[10]

-

-

Nitrite Quantification (Griess Assay):

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.[10]

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

-

Cell Viability Assay (MTT Assay):

Anti-trypanosomal Activity

Human African Trypanosomiasis (Chagas disease) is a neglected tropical disease with limited treatment options, necessitating the discovery of new therapeutic agents.[15][16]

Key Derivatives and In Vitro Efficacy

Chromone and chromane-type compounds have been investigated for their trypanocidal activity against Trypanosoma cruzi and Trypanosoma brucei.[15][16][17] Structure-activity relationship studies have explored the impact of various substituents on the chromane scaffold to optimize anti-trypanosomal potency.

Experimental Protocol: In Vitro Trypanosoma brucei Viability Assay

A common method to assess the anti-trypanosomal activity of compounds is to measure their effect on the viability of the bloodstream form of T. brucei.[18]

Principle: This assay utilizes a metabolic indicator, such as Alamar Blue (resazurin) or a luciferase-based ATP detection reagent (CellTiter-Glo), to quantify the number of viable parasites.[18][19][20]

Step-by-Step Methodology (using CellTiter-Glo):

-

Parasite Culture and Seeding:

-

Culture T. brucei brucei bloodstream forms in HMI-9 medium.

-

Seed the parasites in a 384-well plate at a density of 500 cells/mL in 55 µL of medium.[18]

-

-

Compound Addition:

-

After 24 hours of incubation, add 5 µL of the test compounds at various concentrations (prepared in DMSO and diluted in medium).[18]

-

-

Incubation and Viability Assessment:

-

Incubate the plates for a further 48 hours.

-

Add a luciferase-based reagent (e.g., CellTiter-Glo) to each well.

-

Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of parasite growth for each compound concentration.

-

Determine the IC50 value.

-

A parallel assay using a mammalian cell line (e.g., HEK293) is crucial to determine the selectivity index (SI = IC50 in mammalian cells / IC50 in T. brucei).[21]

-

Antibacterial Activity

The emergence of antibiotic resistance is a major global health threat, driving the search for novel antibacterial agents.

Spectrum of Activity and Mechanism of Action

Coumarin-3-carboxylic acid has demonstrated broad-spectrum antibacterial activity against various phytopathogenic bacteria, including Acidovorax citrulli, Ralstonia solanacearum, and Xanthomonas oryzae pv. oryzae.[22][23][24][25] The mechanism of action appears to involve the disruption of the bacterial cell membrane integrity.[23]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[26][27] The broth microdilution method is a standard technique for determining MIC values.[28][29]

Step-by-Step Methodology (Broth Microdilution):

-

Preparation of Inoculum:

-

Grow the bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[29]

-

Dilute the standardized suspension to the final inoculum concentration (typically ~5 x 10^5 CFU/mL).[26]

-

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well with the bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.[26]

-

Data Summary

| Compound Class | Biological Activity | Key Target/Assay | Potency (IC50/MIC) | Reference(s) |

| This compound Derivatives | ROCK2 Inhibition | In vitro kinase assay | (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide: 3 nM | [1] |

| Chromone-3-carboxylic Acid & Derivatives | MAO-B Inhibition | Fluorometric assay | Chromone-3-carboxylic acid: 48 nM; Phenylcarboxamide derivatives: 63 nM | [6][30] |

| Chromone-3-carboxamides | Anti-inflammatory | Nitric oxide production in RAW 264.7 cells | Activity demonstrated | [10][11] |

| Chromone/Chromane Derivatives | Anti-trypanosomal | T. cruzi viability assay | Activity demonstrated | [15][16][17] |

| Coumarin-3-carboxylic Acid | Antibacterial | Broth microdilution (MIC) | EC50 values against phytopathogens: 26.64 - 40.73 µg/mL | [22][23] |

| Coumarin-3-carboxylic Acid Derivatives | NMDA Receptor Modulation | Two-electrode voltage clamp | UBP649: weak antagonist activity at GluN2A/2C | [31] |

Conclusion and Future Directions

The this compound scaffold and its analogs represent a rich source of biologically active molecules with therapeutic potential across a range of diseases. The diverse activities, from potent and selective enzyme inhibition to broad-spectrum antimicrobial effects, underscore the versatility of this chemical framework. The detailed experimental protocols provided in this guide offer a practical resource for researchers to explore the pharmacological properties of this compound class further.

Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the molecular mechanisms underlying their various biological activities will be crucial for their successful translation into clinical candidates. The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of novel and effective therapeutics.

References

-

Zhu, F. D., Fu, X., Ye, H. C., Ding, H. X., Gu, L. S., Zhang, J., Guo, Y. X., & Feng, G. (2023). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology, 14, 1247935. [Link]

-

Irvine, M. W., Costa, B. M., Volianskis, A., Fang, G., Ceolin, L., Collingridge, G. L., Monaghan, D. T., & Jane, D. E. (2012). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Neuropharmacology, 62(2), 977–988. [Link]

-

Garcia, E., Coa, J. C., Otero, E., Carda, M., Velez, I. D., Robledo, S. M., & Cardona, W. I. (2021). Synthesis and Evaluation of Trypanocidal Activity of Chromane-Type Compounds and Acetophenones. Molecules (Basel, Switzerland), 26(23), 7067. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Zhu, F. D., Fu, X., Ye, H. C., Ding, H. X., Gu, L. S., Zhang, J., Guo, Y. X., & Feng, G. (2023). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology, 14, 1247935. [Link]

-

Southeast Asian Fisheries Development Center, Aquaculture Department. (2011). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

-

Mathew, B., Suresh, J., Mathew, G. E., & S, V. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in molecular biology (Clifton, N.J.), 2793, 381–393. [Link]

-

BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

-

Binda, C., et al. (2018). Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs: A Kinetic, Crystallographic, and Biological Analysis. Journal of Medicinal Chemistry, 61(8), 3466-3475. [Link]

-

Zhu, F. D., et al. (2024). Design, synthesis and antibacterial activity of coumarin-3-carboxylic acid derivatives containing acylhydrazone moiety. Arabian Journal of Chemistry, 17(1), 105436. [Link]

-

Irvine, M. W., et al. (2012). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-methyl-D-aspartate receptors. Neuropharmacology, 62(2), 977-88. [Link]

-

Oh, K. S., et al. (2011). High throughput screening of 15040 chemical compounds for ROCK2 inhibition. Journal of Biomolecular Screening, 16(5), 549-556. [Link]

-

Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in molecular biology (Clifton, N.J.), 1708, 129–141. [Link]

-

Amsbio. (n.d.). ROCK2 Kinase Assay Kit, 78407. [Link]

-

Zhu, F. D., et al. (2023). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology, 14. [Link]

-

Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1382-1390. [Link]

-

Garcia, E., et al. (2021). Synthesis and Evaluation of Trypanocidal Activity of Chromane-Type Compounds and Acetophenones. Molecules, 26(23). [Link]

-

Garcia, E., et al. (2021). Synthesis and Evaluation of Trypanocidal Activity of Chromane-Type Compounds and Acetophenones. Molecules, 26(23). [Link]

-

Reis, J., et al. (2010). Chromone 3-phenylcarboxamides as potent and selective MAO-B inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(10), 3048-3051. [Link]

-

Chaurasiya, A., et al. (2023). A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. Molecules, 28(18). [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

-

Mackey, Z. B., et al. (2009). A luciferase based viability assay for ATP detection in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427. Parasites & Vectors, 2, 44. [Link]

-

Sykes, M. L., & Avery, V. M. (2009). Development of an Alamar Blue Viability Assay in 384-Well Format for High Throughput Whole Cell Screening of Trypanosoma brucei brucei Bloodstream Form Strain 427. Journal of Biomolecular Screening, 14(3), 315-320. [Link]

-

Su, J. H., et al. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 9(8), 1497–1506. [Link]

-

BPS Bioscience. (n.d.). ROCK2 Kinase Assay Kit. [Link]

-

Zhu, F. D., et al. (2023). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology, 14. [Link]

-

Sykes, M. L., & Avery, V. M. (2009). Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei. Journal of Biomolecular Screening, 14(3), 315-320. [Link]

-

Gaspar, A., et al. (2010). Chromone-2- and -3-carboxylic acids inhibit differently monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 20(10), 3044-3047. [Link]

-

GNS Science. (2023). Novel Small-Molecule ROCK2 Inhibitor GNS-3595 Attenuates Pulmonary Fibrosis in Preclinical Studies. American Journal of Respiratory and Critical Care Medicine, 208(10), 1139-1142. [Link]

-

Mackey, Z. B., et al. (2013). Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign. PLOS Neglected Tropical Diseases, 7(1), e2004. [Link]

-

Kim, J. K., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Medicinal Plants Research, 8(11), 469-475. [Link]

-

Shai, L. J., et al. (2018). Inhibition of LPS induced nitric oxide production in RAW 264.7 cells and (b) corresponding cell viability assessed using MTT assay. ResearchGate. [Link]

-

Gaspar, A., et al. (2010). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. ResearchGate. [Link]

-

National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

-

Inta, A., et al. (2014). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. Thai Journal of Pharmaceutical Sciences, 38(3), 122-126. [Link]

-

Alsford Lab. (n.d.). Protocols. [Link]

-

Mackey, Z. B., et al. (2021). Chemical Derivatization and Characterization of Novel Antitrypanosomals for African Trypanosomiasis. Molecules, 26(15), 4478. [Link]

Sources

- 1. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. amsbio.com [amsbio.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. evotec.com [evotec.com]

- 5. Chromone-2- and -3-carboxylic acids inhibit differently monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chromone 3-phenylcarboxamides as potent and selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thaiscience.info [thaiscience.info]

- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Evaluation of Trypanocidal Activity of Chromane-Type Compounds and Acetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Evaluation of Trypanocidal Activity of Chromane-Type Compounds and Acetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A luciferase based viability assay for ATP detection in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]

- 22. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]

- 23. Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [PDF] Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. microbe-investigations.com [microbe-investigations.com]

- 27. bmglabtech.com [bmglabtech.com]

- 28. protocols.io [protocols.io]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Chromanecarboxylic Acid: A Technical Guide

Introduction to 3-Chromanecarboxylic Acid

This compound belongs to the chromane class of bicyclic ethers, featuring a carboxylic acid moiety at the 3-position. The chromane skeleton is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The carboxylic acid functional group provides a handle for further synthetic modifications, making it a valuable building block for the synthesis of diverse chemical libraries. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the ether linkage of the chromane ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5, H-6, H-7, H-8 (Aromatic) | 6.8 - 7.2 | m | - |

| H-2 (Methylene) | 4.2 - 4.5 | m | - |

| H-4 (Methylene) | 2.9 - 3.2 | m | - |

| H-3 (Methine) | 3.0 - 3.3 | m | - |

| COOH | 10.0 - 12.0 | br s | - |

Interpretation and Rationale:

-

Aromatic Protons (H-5, H-6, H-7, H-8): These protons on the benzene ring are expected to appear in the typical aromatic region (6.8-7.2 ppm) as a complex multiplet due to spin-spin coupling.

-

Methylene Protons at C-2 (H-2): These protons are adjacent to the oxygen atom and will be deshielded, appearing at approximately 4.2-4.5 ppm. They will likely appear as a multiplet due to coupling with the proton at C-3.

-

Methylene Protons at C-4 (H-4): These benzylic protons will be found further upfield compared to the H-2 protons, around 2.9-3.2 ppm, and will also be a multiplet due to coupling with the H-3 proton.

-

Methine Proton at C-3 (H-3): This proton, alpha to the carboxylic acid group, is expected to be a multiplet in the range of 3.0-3.3 ppm due to coupling with the protons on C-2 and C-4.

-

Carboxylic Acid Proton (COOH): The acidic proton will appear as a broad singlet at a downfield chemical shift (10.0-12.0 ppm) and is exchangeable with D₂O.[1]

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 400 MHz or higher field NMR spectrometer, equipped with a broadband probe.

-

Parameters:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the deuterated solvent signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 180 |

| C-8a (Aromatic Quaternary) | 150 - 155 |

| C-4a (Aromatic Quaternary) | 120 - 125 |

| C-5, C-6, C-7, C-8 (Aromatic) | 115 - 130 |

| C-2 (Methylene) | 65 - 70 |

| C-3 (Methine) | 40 - 45 |

| C-4 (Methylene) | 25 - 30 |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded carbon and will appear in the 170-180 ppm region.[2]

-

Aromatic Carbons: The aromatic carbons will resonate between 115 and 155 ppm. The quaternary carbons (C-4a and C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). C-8a, being attached to the oxygen atom, will be the most downfield of the aromatic carbons.

-

Aliphatic Carbons: The C-2 carbon, being adjacent to the ether oxygen, will be the most deshielded of the aliphatic carbons, appearing around 65-70 ppm. The C-3 methine carbon will be in the 40-45 ppm range, and the C-4 methylene carbon will be the most upfield at approximately 25-30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the chromane ring system.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid/Liquid (ATR): Place a small amount of the sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: Perform a background subtraction.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2960 | Medium |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium-Strong |

| C-O (Ether) | 1200-1260 | Strong |

| C-O (Carboxylic Acid) | 1210-1320 | Strong |

Interpretation and Rationale:

-

O-H Stretch: The most characteristic feature will be a very broad and strong absorption band from 2500 to 3300 cm⁻¹ due to the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[3][4]

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.[3][4]

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the chromane ring will be observed just below 3000 cm⁻¹.

-

C-O Stretches: Strong absorptions corresponding to the C-O stretching of the ether linkage in the chromane ring and the C-O stretch of the carboxylic acid will be present in the fingerprint region (1200-1320 cm⁻¹).[3]

-

Aromatic C=C Stretches: Medium to strong bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) are common methods.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Data Acquisition: Acquire a full scan mass spectrum.

Predicted Mass Spectrometry Data:

-

Molecular Weight: The molecular formula of this compound is C₁₀H₁₀O₃, giving a monoisotopic mass of approximately 178.06 g/mol .

-

Molecular Ion Peak ([M]⁺˙ or [M+H]⁺):

-

In EI-MS, a molecular ion peak at m/z = 178 would be expected.

-

In ESI-MS (positive mode), a protonated molecule at m/z = 179 ([M+H]⁺) would likely be observed.

-

In ESI-MS (negative mode), a deprotonated molecule at m/z = 177 ([M-H]⁻) would be expected.

-

-

Key Fragmentation Patterns:

-

Loss of COOH: A significant fragment would likely correspond to the loss of the carboxylic acid group (45 Da), resulting in a fragment ion at m/z = 133.

-

Loss of H₂O: Loss of a water molecule (18 Da) from the molecular ion is also a possible fragmentation pathway.

-

Retro-Diels-Alder Fragmentation: The chromane ring can undergo a characteristic retro-Diels-Alder fragmentation, leading to specific fragment ions.

-

dot

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide, while predicted, provide a robust framework for the structural characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for the unambiguous identification of this compound and differentiation from related structures. Researchers working with this molecule can use this guide as a reference for interpreting their own experimental data, ensuring the integrity and quality of their scientific endeavors. Further confirmation of these predictions through the acquisition and publication of experimental spectra is highly encouraged to enrich the collective knowledge base of the scientific community.

References

- Organic Chemistry | OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Oregon St

- UCLA. IR: carboxylic acids.

- NIST. Coumarin-3-carboxylic acid.

- Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 134-151.

- Kornev, M. Y., & Sosnovskikh, V. Y. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71-83.

- Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2003).

- Patil, A. D., Freyer, A. J., Eggleston, D. S., Faucette, L. F., Johnson, R. K., & McCloud, T. G. (1995). The inophyllums, novel inhibitors of HIV-1 reverse transcriptase isolated from the Malaysian tree, Calophyllum inophyllum Linn. Journal of medicinal chemistry, 38(18), 3482-3486.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry.

Sources

- 1. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organocatalysed C-2 and C-3 functionalisation of chromones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01129A [pubs.rsc.org]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

A Technical Guide to the Synthesis, Isolation, and Chiral Resolution of 3-Chromanecarboxylic Acid

Abstract

3-Chromanecarboxylic acid, a heterocyclic compound featuring a saturated dihydropyran ring fused to a benzene ring, represents a valuable chiral building block in medicinal chemistry and materials science.[1] Its structure, containing a stereocenter at the 3-position, makes it a target of significant interest for the development of complex, biologically active molecules. This technical guide provides an in-depth exploration of the discovery and isolation of this compound, designed for researchers, chemists, and drug development professionals. We will delve into the classical synthetic pathways, which typically proceed through a chromone intermediate, detail the fundamental principles and protocols for its isolation and purification from complex reaction mixtures, and provide a comprehensive overview of methods for chiral resolution to obtain enantiomerically pure forms. The causality behind experimental choices is emphasized throughout, providing not just procedural steps but a framework for methodological rationale.

Introduction to this compound

This compound, systematically named 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, is an organic compound with the chemical formula C₁₀H₁₀O₃.[2][3] The core of the molecule is the chromane scaffold, which is prevalent in a wide array of natural products and pharmacologically active compounds. The carboxylic acid moiety at the 3-position provides a versatile handle for further synthetic transformations, such as amidation or esterification, making it a key intermediate in the synthesis of pharmaceuticals.[1]

A critical feature of this molecule is the chiral center at the C3 position of the chromane ring. Consequently, this compound exists as a pair of enantiomers, (R)-3-chromanecarboxylic acid and (S)-3-chromanecarboxylic acid. As the biological activity of chiral molecules is often enantiomer-dependent, the ability to synthesize or separate these individual enantiomers is of paramount importance in the field of drug discovery.[4] This guide will therefore address both the synthesis of the racemic mixture and the subsequent resolution into its constituent enantiomers.

Synthetic Pathways to this compound

The synthesis of this compound is not typically a direct, one-pot reaction but rather a multi-step process. The most established and historically significant route involves the initial synthesis of a related, unsaturated analogue—chromone-3-carboxylic acid—followed by reduction.

The Classical Approach: A Multi-Step Synthesis via Chromone Intermediates

This pathway leverages readily available 2-hydroxyacetophenones as starting materials and proceeds through two key transformations: formylation and oxidation, followed by a final reduction.

Step 1: Vilsmeier-Haack Formylation The synthesis commences with the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) at the 3-position of the chromone ring system. Substituted 2-hydroxyacetophenones are treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[5][6] This electrophilic aromatic substitution followed by intramolecular cyclization and dehydration yields a chromone-3-carbaldehyde intermediate.[5] This reaction is foundational for building the core heterocyclic structure.

Step 2: Oxidation to Chromone-3-carboxylic acid The intermediate aldehyde is then oxidized to the corresponding carboxylic acid. While several oxidizing agents have been explored, including Jones reagent (CrO₃ in sulfuric acid), these can result in low yields and harsh reaction conditions.[7] A more efficient and widely adopted method is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) and a chlorine scavenger like sulfamic acid.[5][6] This method is highly selective for aldehydes, proceeds under mild conditions, and typically affords the desired chromone-3-carboxylic acid in good yields (53-61%).[5][6]

Step 3: Reduction to this compound The final and critical step is the reduction of the chromone-3-carboxylic acid to the target saturated chromane structure. This transformation requires the reduction of both the C2-C3 alkene bond and the C4-carbonyl group of the pyranone ring. Catalytic hydrogenation is the most effective and field-proven method for this purpose. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or ethyl acetate. This process comprehensively reduces the unsaturated system to the desired this compound.

Caption: General workflow for the isolation of a carboxylic acid via acid-base extraction.

Protocol: Purification by Recrystallization

For achieving high purity, especially for solid compounds, recrystallization is a final, crucial step. The isolated crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly. As the solubility decreases with temperature, the desired compound will form crystals, while impurities tend to remain in the solution. The pure crystals are then collected by filtration. The final product of this compound is typically a white to off-white solid. [2][5]

Chiral Resolution of Racemic this compound

Standard organic synthesis produces a racemic (50:50) mixture of the (R) and (S) enantiomers. [4]Separating these enantiomers—a process known as resolution—is essential for pharmacological studies.

The Principle of Diastereomeric Salt Formation

Enantiomers have identical physical properties (melting point, boiling point, solubility), making them impossible to separate by standard techniques like crystallization. [4]The most common resolution strategy involves converting the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated.

This is achieved by reacting the racemic carboxylic acid with a single, pure enantiomer of a chiral base (a resolving agent). [4]Naturally occurring and readily available chiral bases like brucine, strychnine, or synthetic amines like (R)-1-phenylethanamine are often used for this purpose. [4]The reaction forms two diastereomeric salts:

-

(R)-Acid + (R)-Base → (R,R)-Salt

-

(S)-Acid + (R)-Base → (S,R)-Salt

These (R,R) and (S,R) salts have different solubilities, allowing them to be separated by a process called fractional crystallization. One diastereomer will crystallize out of solution first, while the other remains dissolved. After separating the crystals, a strong acid is added to each fraction to break the salt and regenerate the pure, enantiomerically enriched carboxylic acid. [4]

Caption: Chiral resolution of a racemic acid using a chiral base.

Conclusion

This compound stands as a significant and versatile intermediate in synthetic organic chemistry. Its discovery and development have been tied to the classical, multi-step transformations of readily available phenolic precursors. The synthesis, while requiring several stages, relies on well-understood and scalable reactions. Mastery of its isolation is rooted in the fundamental principles of acid-base chemistry, providing a robust method for obtaining high-purity material. Furthermore, for applications in life sciences, the resolution of its racemic form into single enantiomers is a critical and achievable step through diastereomeric salt formation. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently synthesize, purify, and resolve this important chiral building block, paving the way for its application in the discovery of new medicines and materials.

References

-

Khilya, V. P., & Vashchenko, V. V. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52, 71–83. Available from: [Link]

-

Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., Yu, X., Li, X., & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(12), 3892–3896. Available from: [Link]

-

ResearchGate. (n.d.). Enantioselective cycloaddition of chromone-3-carboxylic acids 2 and iminodihydrofuran-2-one 4a—scope of chromone-3-carboxylic acids 2 to 1m-s. [Image]. ResearchGate. Available from: [Link]

- Google Patents. (1982). JPS5759883A - Production of chromone-3-carboxylic acid.

-

Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ARKIVOC, 2020(5), 148-160. Available from: [Link]

-

Lalevée, J., et al. (2021). 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. Polymers, 13(6), 955. Available from: [Link]

-

ResearchGate. (n.d.). A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones. Available from: [Link]

-

ResearchGate. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Available from: [Link]

- Google Patents. (n.d.). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.

-

Chemistry LibreTexts. (2019). 4.8: 6.8 Resolution (Separation) of Enantiomers. Available from: [Link]

-

Tan, B., et al. (2012). Synthesis of substituted chiral chromans via organocatalytic kinetic resolution of racemic 3-nitro-2-aryl-2H-chromenes with ketones catalyzed by pyrrolidinyl-camphor-derived organocatalysts. Tetrahedron, 68(29), 5810–5816. Available from: [Link]

-

OIST. (n.d.). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Available from: [Link]

-

Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. Available from: [Link]

-

Semantic Scholar. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Available from: [Link]

-

Chen, W., et al. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters, 17(21), 5236–5239. Available from: [Link]

-

Tetrahedron. (n.d.). 115822-57-6 | this compound. Available from: [Link]

-

PubChem. (n.d.). Chromone-3-carboxylic acid. Available from: [Link]

-

Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 115822-57-6: this compound | CymitQuimica [cymitquimica.com]

- 3. 115822-57-6 | this compound | Tetrahedron [thsci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

physical properties of 3-chromanecarboxylic acid (melting point, solubility)

An In-Depth Technical Guide to the Physical Properties of 3-Chromanecarboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Versatile Scaffolding of this compound

This compound, a heterocyclic compound featuring a chromane backbone, stands as a significant building block in modern chemical synthesis. Its structural stability and inherent reactivity make it a valuable intermediate for researchers and drug development professionals.[1] This molecule is frequently utilized in the synthesis of novel pharmaceuticals, particularly those targeting cardiovascular and neurological conditions, as well as in the development of advanced polymers and fine chemicals.[1] A thorough understanding of its fundamental physical properties, such as melting point and solubility, is paramount for its effective application in laboratory and industrial settings. These properties not only dictate the compound's handling and storage conditions but also provide critical insights into its purity and behavior in various chemical environments.

This guide provides a detailed examination of the key physical characteristics of this compound, supported by field-proven experimental protocols to empower researchers in their synthetic endeavors.

Core Physical Properties: A Quantitative Overview

The physical characteristics of a compound are foundational to its application. The melting point serves as a primary indicator of purity, while solubility dictates the choice of solvents for reactions, purification, and formulation.

| Physical Property | Reported Value | Source |

| IUPAC Name | 3,4-dihydro-2H-chromene-3-carboxylic acid | [2] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 178.19 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 124-128 °C | [1] |

| Solubility | No quantitative data available. Qualitative assessment required. |

Note: It is crucial to distinguish 3-chromane carboxylic acid from the related compound chromone-3-carboxylic acid, which possesses a significantly different melting point (202-205 °C) due to its different chemical structure.[3][4][5]

Part 1: Melting Point Determination: A Criterion for Purity

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.[6] Therefore, accurately determining the melting point is a fundamental technique for assessing the purity of a synthesized compound like this compound.

Causality Behind the Experimental Choices

The standard method for melting point determination involves slowly heating a small sample in a capillary tube. Rapid heating can lead to inaccurate readings because the temperature of the heating block may rise faster than the heat can be transferred to the sample and the thermometer, resulting in a temperature reading that is higher than the actual melting point.[6][7] A preliminary, rapid determination is often performed to find an approximate melting point, followed by a slower, more careful measurement.

Experimental Protocol for Melting Point Determination

This protocol outlines the use of a standard melting point apparatus (e.g., Mel-Temp).

-

Sample Preparation:

-

Place a small amount of dry this compound onto a clean, dry watch glass.

-

Crush the crystalline powder into a fine consistency using a spatula.

-

Take a capillary tube and tap the open end into the powder until a small amount of the compound enters the tube.[7][8]

-

Invert the tube and gently tap it on a hard surface to pack the sample into the closed end. The packed sample should be approximately 1-2 mm high.[6][8]

-

-

Apparatus Setup:

-

Insert the capillary tube, closed end down, into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned so that the bulb is aligned with the sample.[6]

-

-

Measurement:

-

Rapid Preliminary Measurement: Turn on the apparatus and heat the sample rapidly to get an approximate melting temperature.

-

Accurate Measurement: Allow the apparatus to cool sufficiently. Prepare a new sample and place it in the apparatus.

-

Heat the block again, but at a much slower rate (approximately 1-2 °C per minute) once the temperature is within 15-20 °C of the preliminary melting point.[7]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the entire sample has completely melted (T2).[8][9]

-

The melting point range is reported as T1-T2. For pure this compound, this should fall within the 124-128 °C range.[1]

-

-

Post-Measurement:

-

Turn off the apparatus and allow it to cool.

-

Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube.[6]

-

Workflow Visualization: Melting Point Determination

Caption: Workflow for accurate melting point determination.

Part 2: Solubility Profile: Guiding Solvent Selection

Solubility is a critical parameter that influences every stage of chemical work, from reaction setup to product purification and biological testing. The general principle of "like dissolves like" provides a predictive framework: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[10] this compound possesses both a polar carboxylic acid group (-COOH) and a larger, relatively non-polar chromane ring system, suggesting it will have nuanced solubility.

Causality Behind the Experimental Choices

A systematic approach to solubility testing provides valuable information about the functional groups within a molecule.[11]

-

Water: Solubility in water indicates the presence of highly polar functional groups.

-

5% NaOH & 5% NaHCO₃: Solubility in these basic solutions suggests an acidic functional group. The carboxylic acid group of this compound is expected to react with these bases to form a water-soluble sodium salt. Sodium bicarbonate is a weaker base and typically only reacts with stronger acids like carboxylic acids, whereas sodium hydroxide will react with both strong and weak acids (like phenols).[12][13]

-

5% HCl: Solubility in acid indicates the presence of a basic functional group, such as an amine.[13][14]

-

Organic Solvents (e.g., Ether, Dichloromethane): Solubility in a non-polar organic solvent indicates a significant non-polar character.

Experimental Protocol for Qualitative Solubility Testing

-

Preparation:

-

Testing Procedure:

-

To the first test tube, add the chosen solvent (e.g., water) dropwise, up to about 1 mL, shaking vigorously after each addition.[12][14]

-

Observe carefully to see if the solid dissolves completely. Stirring with a glass rod can aid dissolution.[10]

-

Record the compound as "soluble," "partially soluble," or "insoluble."

-

Repeat the process for each of the selected solvents in the other test tubes.